2-[(1,1,1-Trifluoropropan-2-yl)oxy]aniline
Overview
Description
2-[(1,1,1-Trifluoropropan-2-yl)oxy]aniline is a useful research compound. Its molecular formula is C9H10F3NO and its molecular weight is 205.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
2-[(1,1,1-Trifluoropropan-2-yl)oxy]aniline derivatives, specifically aromatic epoxy monomers, have been investigated for their effectiveness as corrosion inhibitors for carbon steel in acidic environments. These compounds, characterized through various spectroscopy techniques, demonstrated significant inhibition efficiency, attributed to their adsorption on the metal surface following the Langmuir isotherm model. Computational studies further supported these findings, providing insights into the molecular interactions and adsorption energies involved (Dagdag et al., 2019).
Electrocatalysis Optimization
In the context of enhancing electrocatalytic activities, particularly for the oxygen evolution reaction (OER), aniline-based compounds have been used as capping agents to optimize the morphology of mixed-metal oxide films. This approach has led to the development of high-surface-area films with improved mass activity, showcasing the potential of such organic compounds in fine-tuning the properties of electrocatalysts (Bates et al., 2016).
Electronic and Structural Analysis
The structural and electronic properties of 2-(trifluoromethyl)aniline derivatives have been extensively studied using spectroscopic techniques and quantum chemical calculations. These studies reveal the significant impact of substituent groups on the benzene ring, affecting molecular structure, vibrational frequencies, and electronic properties. Such insights are crucial for understanding the reactivity and potential applications of these compounds in various fields (Arjunan et al., 2011).
Synthetic Applications
The chemistry of this compound and its derivatives is pivotal in synthesizing various fluorine-containing molecules and heterocyclic compounds. Innovations in this area include the development of visible-light-promoted radical C-H trifluoromethylation techniques, enabling the efficient synthesis of biologically active compounds and serving as versatile building blocks for further chemical transformations (Xie et al., 2014).
Properties
IUPAC Name |
2-(1,1,1-trifluoropropan-2-yloxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-6(9(10,11)12)14-8-5-3-2-4-7(8)13/h2-6H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJZFSCHMAQIEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)OC1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.